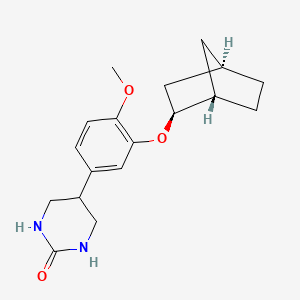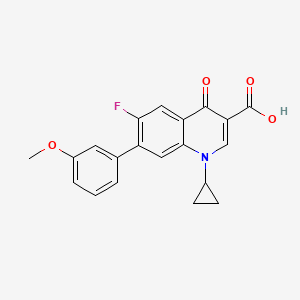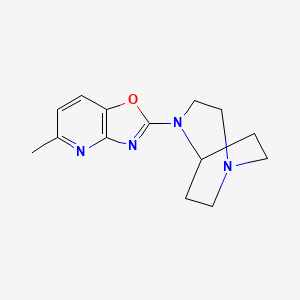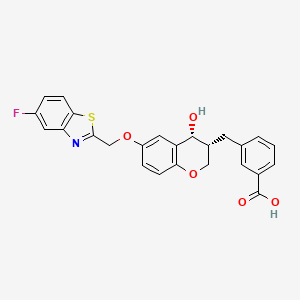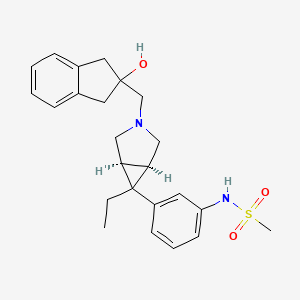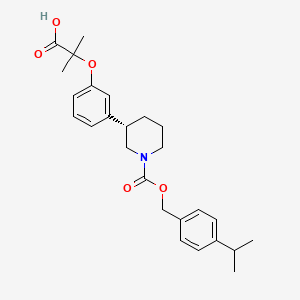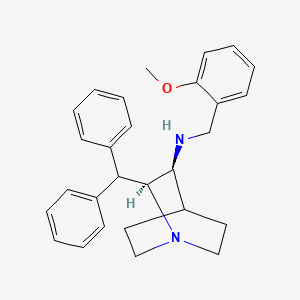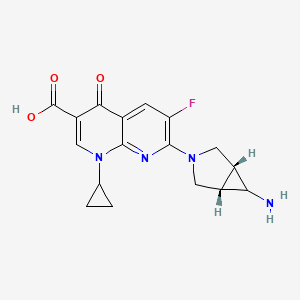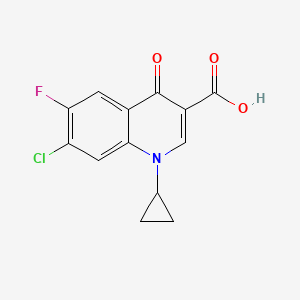
CS-2100
Overview
Description
Mechanism of Action
Target of Action
CS-2100, also known as 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid, is a potent, selective, orally active and S1P3-sparing S1P1 agonist . The primary target of this compound is the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in the immune response .
Mode of Action
This compound interacts with its target, the S1P1 receptor, by binding to it and activating it . This interaction results in the modulation of the receptor’s activity, leading to a variety of downstream effects. The compound exhibits 5000-fold selectivity for human S1P1 over S1P3 , which means it primarily activates S1P1 while sparing S1P3, thereby reducing potential side effects associated with S1P3 activation .
Biochemical Pathways
The activation of S1P1 by this compound affects various biochemical pathways. S1P1 is involved in the regulation of lymphocyte trafficking, vascular integrity, and heart rate. By activating S1P1, this compound can influence these processes, potentially leading to immunosuppressive effects .
Pharmacokinetics
This compound shows in vivo immunosuppressive efficacy in rats with an ID50 (infective dose) of 0.407 mg/kg . Following administration of single oral doses of this compound in rats, lymphocyte counts decreased significantly, with a nadir at 8 and/or 12 h post-dose and recovery to vehicle control levels by 24-48 h post-dose . This suggests that this compound has good bioavailability and is effective at low doses.
Result of Action
The activation of S1P1 by this compound leads to a decrease in lymphocyte counts, indicating an immunosuppressive effect . This compound has shown efficacy in the adjuvant-induced arthritis model in rats, suggesting potential therapeutic applications in autoimmune diseases .
Action Environment
While this compound showed potent efficacy in various animal disease models, it was also revealed that the central 1,2,4-oxadiazole ring of this compound was decomposed by enterobacteria in the intestine of rats and monkeys This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors such as gut microbiota
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of CS 2100 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high throughput. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
CS 2100 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the oxadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions include various derivatives of CS 2100, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
CS 2100 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying S1P1 receptor agonists and their interactions.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic effects in autoimmune diseases.
Medicine: Explored for its immunosuppressive properties, particularly in the treatment of conditions like rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals targeting S1P1 receptors
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 agonist with applications in neuroinflammatory diseases.
Ozanimod: An S1P1 and S1P5 agonist used for treating relapsing forms of multiple sclerosis
Uniqueness of CS 2100
CS 2100 is unique due to its high selectivity for S1P1 over S1P3, which reduces potential side effects associated with non-selective S1P receptor agonists. Its oral bioavailability and potent immunosuppressive effects make it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJASHDNJMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
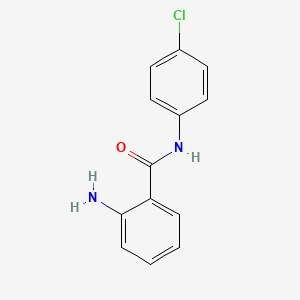
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
![sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate](/img/structure/B1669565.png)
